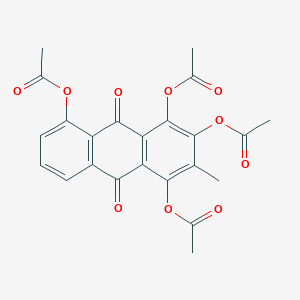

3-Methyl-9,10-dioxo-9,10-dihydroanthracene-1,2,4,8-tetrayl tetraacetate

Description

3-Methyl-9,10-dioxo-9,10-dihydroanthracene-1,2,4,8-tetrayl tetraacetate is a tetra-acetylated anthraquinone derivative with a methyl substituent at the 3-position and acetate groups at the 1, 2, 4, and 8 positions. These compounds are typically synthesized via methylation, acylation, or amination reactions and are studied for applications in dyes, supramolecular chemistry, and cytotoxic agents .

Properties

CAS No. |

89701-81-5 |

|---|---|

Molecular Formula |

C23H18O10 |

Molecular Weight |

454.4 g/mol |

IUPAC Name |

(5,7,8-triacetyloxy-6-methyl-9,10-dioxoanthracen-1-yl) acetate |

InChI |

InChI=1S/C23H18O10/c1-9-21(31-11(3)25)17-18(23(33-13(5)27)22(9)32-12(4)26)20(29)16-14(19(17)28)7-6-8-15(16)30-10(2)24/h6-8H,1-5H3 |

InChI Key |

UEPPOYFGIACBRC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(C(=C1OC(=O)C)OC(=O)C)C(=O)C3=C(C2=O)C=CC=C3OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-9,10-dioxo-9,10-dihydroanthracene-1,2,4,8-tetrayl tetraacetate typically involves the acetylation of 3-Methyl-9,10-dioxo-9,10-dihydroanthracene-1,2,4,8-tetrayl. This process can be carried out using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is usually conducted under reflux conditions to ensure complete acetylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process starting from readily available anthracene derivatives. The initial steps often include oxidation and methylation reactions to introduce the necessary functional groups, followed by acetylation to obtain the final product. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the industrial process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-9,10-dioxo-9,10-dihydroanthracene-1,2,4,8-tetrayl tetraacetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert the quinone moieties to hydroquinones.

Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophiles like amines and alcohols can be used to replace the acetoxy groups under basic conditions.

Major Products Formed

Oxidation: Formation of anthraquinone derivatives.

Reduction: Formation of hydroquinone derivatives.

Substitution: Formation of substituted anthracene derivatives with various functional groups.

Scientific Research Applications

3-Methyl-9,10-dioxo-9,10-dihydroanthracene-1,2,4,8-tetrayl tetraacetate has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of anthraquinone-based therapeutics.

Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 3-Methyl-9,10-dioxo-9,10-dihydroanthracene-1,2,4,8-tetrayl tetraacetate involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can generate reactive oxygen species (ROS) through redox cycling, causing oxidative damage to cellular components. These mechanisms contribute to its potential antimicrobial and anticancer activities.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects on Reactivity : Acetyl groups (as in compound 7 ) enhance electrophilic substitution reactivity compared to methoxy groups (compound 5 ), facilitating downstream modifications like amination .

Physicochemical Properties

Table 2: Physical and Spectral Data

Key Observations :

- Acetyl vs. Methoxy Groups : The diacetate 7 shows a higher melting point (236–237°C) than methoxy analogs, likely due to stronger intermolecular interactions (e.g., C–H···O hydrogen bonds and π-π stacking) .

- Spectral Signatures : Acetyl groups in 7 produce distinct $ ^1H $-NMR signals at δ 2.47 ppm (singlet for CH₃), absent in methoxy derivatives .

Table 3: Cytotoxic Activity (IC₅₀, µg/mL)

Key Observations :

- Amino Substitution Enhances Activity: Aminoanthraquinones (e.g., 3a) exhibit superior cytotoxicity compared to acetylated or methoxylated analogs, likely due to improved cellular uptake or DNA intercalation .

- Steric Hindrance : Di-substituted analogs (e.g., 5b ) show reduced potency, suggesting steric hindrance limits target engagement .

Biological Activity

3-Methyl-9,10-dioxo-9,10-dihydroanthracene-1,2,4,8-tetrayl tetraacetate (commonly referred to as tetraacetate) is a synthetic compound belonging to the anthracene family. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structural features suggest that it may exhibit various therapeutic properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHO

- Molecular Weight : 392.35 g/mol

- CAS Number : 18713-45-6

The compound features a tetracyclic anthracene core with multiple acetyl groups that enhance its solubility and reactivity.

Biological Activities

Research into the biological activities of tetraacetate has revealed several promising effects:

1. Anticancer Activity

Studies have indicated that anthraquinone derivatives possess significant anticancer properties. Tetraacetate has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance:

- In vitro studies demonstrated that tetraacetate can induce apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways .

2. Antimicrobial Properties

Tetraacetate exhibits antimicrobial activity against a range of pathogens. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes:

- In a study evaluating its efficacy against Gram-positive and Gram-negative bacteria, tetraacetate showed significant inhibition zones, indicating potent antibacterial effects .

3. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines:

- Research has shown that tetraacetate can reduce levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .

The biological activity of this compound is attributed to its ability to interact with various biological macromolecules. The proposed mechanisms include:

- Enzyme Inhibition : Tetraacetate may inhibit specific enzymes involved in cancer cell metabolism and proliferation.

- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cells, leading to apoptosis in cancer cells.

- Cell Cycle Arrest : It has been shown to cause G2/M phase arrest in cancer cells, thereby preventing their division .

Case Studies

Several case studies have highlighted the potential therapeutic applications of tetraacetate:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.